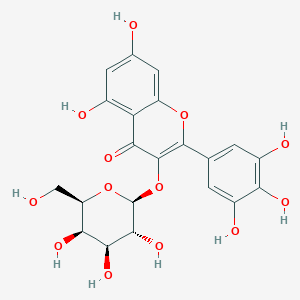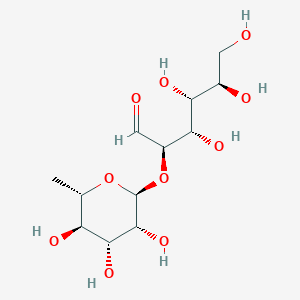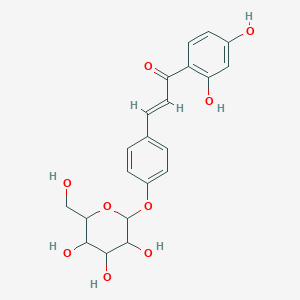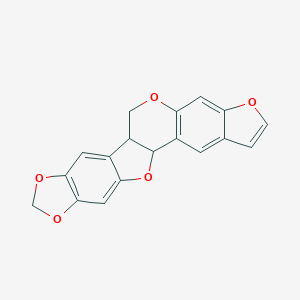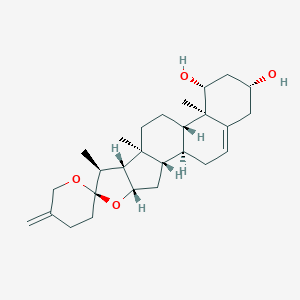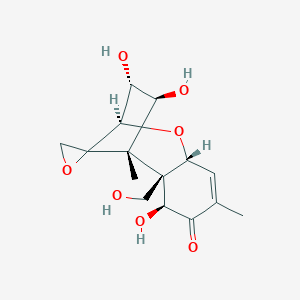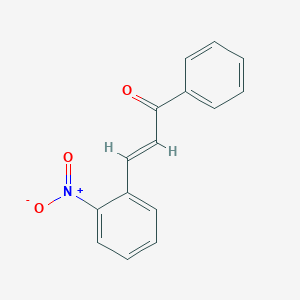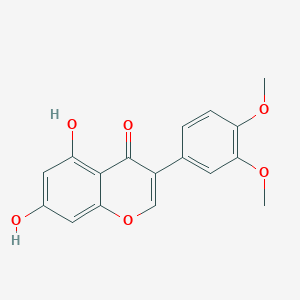
5,7-二羟基-3',4'-二甲氧基异黄酮
描述
5,7-Dihydroxy-3’,4’-dimethoxyisoflavone is a flavonoid compound . It has a molecular formula of C17H14O6 . It has been found to have potential benefits in dietary cancer prophylaxis .
Synthesis Analysis
The synthesis of 5,7-Dihydroxy-3’,4’-dimethoxyisoflavone from eugenol, an isolated product of clove leaves oil, has been reported . The process involves the conversion of eugenol into 3,4-dimethoxybenzyl cyanide via several stages of reaction. The Hoeben-Hoesch reaction of 3,4-dimethoxybenzyl cyanide with phloroglucin produced 3,4-dimethoxybenzyl-2’,4’,6’-trihydroxyphenyl ketone (deoxybenzoin intermediate) in 58% yield. Eventually, cyclization of the intermediate with reagents of BF3.OEt2/DMF/POCl3 yielded 5,7-dihydroxy-3’,4’-isoflavone in 88% yield .Molecular Structure Analysis
The molecular structure of 5,7-Dihydroxy-3’,4’-dimethoxyisoflavone consists of a flavonoid backbone with hydroxy and methoxy functional groups attached at specific positions .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of 5,7-Dihydroxy-3’,4’-dimethoxyisoflavone is the Hoeben-Hoesch reaction, which involves the reaction of 3,4-dimethoxybenzyl cyanide with phloroglucin to produce a deoxybenzoin intermediate .科学研究应用
Cancer Prophylaxis and Treatment
5,7-Dihydroxy-3’,4’-dimethoxyisoflavone: has been identified as a compound with potential benefits in dietary cancer prophylaxis . It acts as an antineoplastic agent , which means it can inhibit the growth of tumors. This compound may contribute to the development of new cancer therapies, particularly in the prevention and treatment of various types of cancer.
Diabetes Management
This isoflavone has been found to act as an agonist of PPARgamma , a nuclear receptor that is a pharmacological target for the treatment of type 2 diabetes. By activating PPARgamma, it could help regulate blood sugar levels and improve insulin sensitivity, making it a valuable compound for diabetes research.
Antibacterial Applications
Research has shown that derivatives of this compound exhibit antibacterial activity against bacteria like Staphylococcus , Bacillus subtilis , and Escherichia coli . This suggests potential applications in developing antibacterial agents, which could be particularly useful in the agricultural sector to protect crops from bacterial diseases.
Allergy and Inflammation
The compound has been shown to inhibit the production of histamine in animal models for allergic inflammation . This indicates its potential use in creating treatments for allergic reactions and inflammatory conditions, making it a subject of interest in pharmacological research.
Environmental Science
While specific applications in environmental science are not directly mentioned in the search results, the antibacterial properties of this compound could be explored for environmental decontamination and as a natural alternative to chemical pesticides .
Food Industry
The synthesis of 5,7-Dihydroxy-3’,4’-dimethoxyisoflavone from eugenol, a product of clove leaves oil, suggests its potential use in the food industry . Its antioxidant properties could be beneficial in food preservation, and its health-promoting attributes might be utilized in functional foods or dietary supplements.
作用机制
Target of Action
It is known to be a human endogenous metabolite . Endogenous metabolites are involved in various biological processes and can interact with a variety of enzymes, transporters, and other proteins.
Mode of Action
It has been reported to show antifungal activity against some plant pathogenic fungi . This suggests that it may interact with targets in these organisms to inhibit their growth.
Biochemical Pathways
Given its antifungal activity , it may interfere with the metabolic pathways of fungi, leading to their inhibition.
Result of Action
Its antifungal activity suggests that it may lead to the death of fungal cells or inhibit their growth .
属性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5,7-dihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-13-4-3-9(5-14(13)22-2)11-8-23-15-7-10(18)6-12(19)16(15)17(11)20/h3-8,18-19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJPWSDKKBLTLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80419919 | |
| Record name | 5,7-Dihydroxy-3',4'-dimethoxyisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80419919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dihydroxy-3',4'-dimethoxyisoflavone | |
CAS RN |
53084-11-0 | |
| Record name | 5,7-Dihydroxy-3',4'-dimethoxyisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80419919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the natural sources of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone?
A1: 5,7-Dihydroxy-3',4'-dimethoxyisoflavone has been isolated from the following natural sources:
- Clove leaves oil: Eugenol, a major component of clove leaves oil, can be synthetically transformed into 5,7-Dihydroxy-3',4'-dimethoxyisoflavone. []
- Moricandia arvensis L.: This medicinal plant, traditionally used in Algerian Sahara, contains 5,7-Dihydroxy-3',4'-dimethoxyisoflavone as one of its flavonoid constituents. []
- Soybeans: While not directly present, soybeans contain genistein, which can be microbially transformed into 5,7-Dihydroxy-3',4'-dimethoxyisoflavone through hydroxylation and methylation processes by specific Streptomyces species. []
Q2: How is 5,7-Dihydroxy-3',4'-dimethoxyisoflavone synthesized from eugenol?
A: The synthesis of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone from eugenol involves a multi-step process []:
Q3: Are there any known biological activities or potential applications of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone?
A: The provided research primarily focuses on the isolation, synthesis, and structural characterization of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone. While one study mentions the antibacterial activity of an extract containing this compound [], it doesn't directly investigate the specific activity of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone itself. Further research is needed to determine its biological profile and potential applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




